Ramiprilat-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C21H28N2O5 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D |
InChIキー |
KEDYTOTWMPBSLG-FLNFVANWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Ramiprilat-d5: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Principles and Applications of Ramiprilat-d5 in Bioanalytical Research
This technical guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. The document details its primary applications, physicochemical properties, and the methodologies for its use in quantitative bioanalysis. Furthermore, it elucidates the mechanism of action of its non-labeled counterpart, Ramiprilat (B1678798), within the Renin-Angiotensin-Aldosterone System (RAAS).
Introduction to this compound
This compound is the deuterium-labeled form of Ramiprilat. Ramiprilat is the active diacid metabolite of the prodrug Ramipril (B1678797), a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] Ramipril is widely prescribed for the treatment of hypertension, heart failure, and diabetic kidney disease.[2][3] Due to its therapeutic significance, accurate quantification of Ramipril and Ramiprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
The primary and critical use of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its structural and physicochemical properties are nearly identical to Ramiprilat, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of quantitative results.
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for Ramiprilat and its deuterated analog is presented in the table below for easy comparison.
| Property | Ramiprilat | This compound |
| Molecular Formula | C₂₁H₂₈N₂O₅ | C₂₁H₂₃D₅N₂O₅ |
| Molecular Weight | 388.45 g/mol | 393.49 g/mol |
| CAS Number | 87269-97-4 | 1356837-92-7 |
| Appearance | White Solid | White Solid |
| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator |
Experimental Protocols: Bioanalytical Method for Ramipril and Ramiprilat Quantification
This section provides a detailed, synthesized experimental protocol for the simultaneous quantification of Ramipril and Ramiprilat in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on methodologies described in peer-reviewed scientific literature.[2][4][5][6]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Ramipril and Ramiprilat from plasma samples.[5][7]
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL methanolic solution of this compound to the plasma sample.
-
Precipitation: Add 300 µL of methanol (B129727) to the sample.
-
Vortexing: Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of Ramipril and Ramiprilat.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II HPLC or equivalent |
| Column | Enable C18 G (150 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:0.1% Formic Acid in Water (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 8 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas (N₂) ** | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 (N₂) | 40 psi |
| Ion Source Gas 2 (N₂) ** | 50 psi |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramipril | 417.2 | 234.1 |
| Ramiprilat | 389.2 | 206.1 |
| This compound | 394.2 | 211.1 |
Mandatory Visualization
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS pathway and the point of inhibition by Ramiprilat.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat on ACE.
Experimental Workflow: Bioanalytical Procedure
The diagram below outlines the logical flow of the experimental protocol for the quantification of Ramipril and Ramiprilat.
Caption: A streamlined workflow for the bioanalysis of Ramipril and Ramiprilat using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. americanlaboratory.com [americanlaboratory.com]
Synthesis and Characterization of Deuterated Ramiprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ramiprilat. While specific proprietary synthesis methods for isotopically labeled Ramiprilat are not extensively published, this document outlines a plausible synthetic approach based on established routes for Ramipril. It also details the analytical techniques crucial for the characterization and quantification of this important stable-labeled internal standard.
Deuterated Ramiprilat, such as Ramiprilat-d5, serves as an essential tool in pharmacokinetic and bioequivalence studies. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis allows for precise quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices.
Proposed Synthesis of Deuterated Ramiprilat
The synthesis of deuterated Ramiprilat would likely follow a similar pathway to the synthesis of Ramipril, incorporating deuterated starting materials or reagents at key steps. A common route to Ramipril involves the coupling of two key intermediates: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl (B1604629) ester.
A plausible strategy for introducing deuterium (B1214612) atoms would be to use a deuterated version of the N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine intermediate. For instance, to synthesize this compound, a starting material with deuterium atoms on the phenyl ring of the phenylpropyl moiety could be employed. The subsequent hydrolysis of the ethyl ester of the deuterated Ramipril would yield the deuterated Ramiprilat.
Hypothetical Synthesis Workflow
Caption: Proposed synthetic pathway for deuterated Ramiprilat.
Mechanism of Action: Inhibition of the Renin-Angiotensin System
Ramipril is a prodrug that is metabolized in the liver to its active form, Ramiprilat.[1] Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation and reduced blood volume, thereby lowering blood pressure.
Renin-Angiotensin System Signaling Pathway
Caption: Mechanism of action of Ramiprilat in the Renin-Angiotensin System.
Characterization of Deuterated Ramiprilat
The characterization of deuterated Ramiprilat is critical to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
1. LC-MS/MS for Identity, Purity, and Quantification
-
Objective: To confirm the molecular weight of deuterated Ramiprilat, assess its purity, and develop a quantitative assay.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion to a specific product ion.
-
Precursor -> Product Ion Transitions: These would be determined experimentally. For this compound, the precursor ion would be expected at m/z corresponding to the deuterated molecule.
-
-
Sample Preparation: A stock solution of deuterated Ramiprilat is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards. For analysis in biological matrices, a protein precipitation or solid-phase extraction would be employed.
2. NMR Spectroscopy for Structural Confirmation and Deuterium Incorporation
-
Objective: To confirm the chemical structure and determine the location and percentage of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The deuterated Ramiprilat sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR:
-
Acquisition of a standard proton NMR spectrum.
-
The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuterium labeling will confirm successful incorporation.
-
Integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard allows for the calculation of the percentage of deuteration.
-
-
¹³C NMR:
-
Acquisition of a proton-decoupled ¹³C NMR spectrum.
-
The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will have a characteristic upfield shift compared to the non-deuterated analogue.
-
-
²H NMR:
-
Direct detection of the deuterium nuclei can be performed to confirm the presence and chemical environment of the deuterium atoms.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Deuterated Ramiprilat
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | 5 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Methanol |
| Gradient | To be optimized |
| Flow Rate | 0.8 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ of Deuterated Ramiprilat |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
| Dwell Time (ms) | To be optimized |
Table 2: Expected NMR Data for Deuterated Ramiprilat (Hypothetical)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Reduced intensity or absent | - | - | Protons at deuterated positions |
| ¹³C | Upfield shifted | Multiplet | JC-D | Carbons bonded to deuterium |
| ²H | Characteristic shifts | Singlet | - | Deuterium nuclei |
Conclusion
The synthesis of deuterated Ramiprilat is a crucial process for the development of robust analytical methods required in clinical and pharmaceutical research. While detailed synthetic procedures are often proprietary, a logical approach involves the use of deuterated precursors in established synthetic routes for Ramipril. The characterization of the final product using LC-MS/MS and NMR is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as a reliable internal standard for the quantitative analysis of Ramipril and its active metabolite.
References
Ramiprilat-d5 mechanism of action in ACE inhibition studies
This guide provides an in-depth exploration of the mechanism of action of Ramiprilat-d5, a deuterated form of the potent angiotensin-converting enzyme (ACE) inhibitor, Ramiprilat. Tailored for researchers, scientists, and drug development professionals, this document details the biochemical pathways, the significance of isotopic labeling, and the quantitative and methodological aspects of its application in ACE inhibition research.
The Renin-Angiotensin-Aldosterone System (RAAS) and its Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The Angiotensin-Converting Enzyme (ACE) is a key zinc-containing metalloproteinase within this system.[1][2]
Mechanism of RAAS:
-
Renin Release: In response to low blood pressure or low sodium concentration, the kidneys release the enzyme renin.
-
Angiotensin I Formation: Renin cleaves a precursor protein called angiotensinogen, produced by the liver, to form the inactive decapeptide, Angiotensin I.[1][3]
-
Angiotensin II Conversion: ACE, found primarily in the pulmonary circulation and vascular endothelium, converts Angiotensin I into the highly active octapeptide, Angiotensin II.[1]
-
Physiological Effects of Angiotensin II: Angiotensin II exerts powerful physiological effects, including:
-
Vasoconstriction: It directly constricts the smooth muscle of arterioles, increasing peripheral resistance and raising blood pressure.
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.
-
ACE also has a secondary function: it is responsible for the degradation of bradykinin, a potent vasodilator. Therefore, inhibition of ACE not only prevents the formation of the vasoconstrictor Angiotensin II but also leads to an accumulation of vasodilator bradykinin, contributing synergistically to the blood pressure-lowering effect.
Ramiprilat: The Active Moiety
Ramipril is an inactive prodrug that requires metabolic activation. Following oral administration, it is rapidly hydrolyzed by esterases, primarily in the liver and to a lesser extent in the kidneys, to its active diacid metabolite, Ramiprilat. Ramiprilat is a potent, competitive inhibitor of the angiotensin-converting enzyme.
The mechanism of inhibition involves the binding of Ramiprilat to the active site of ACE. This binding is characterized by a two-step process: an initial rapid binding to form an enzyme-inhibitor complex, followed by a slow isomerization to a more stable configuration. This results in a potent and sustained inhibition of the enzyme's activity.
This compound: The Role of Deuterium (B1214612) Labeling
This compound is a stable isotope-labeled version of Ramiprilat where five hydrogen atoms have been replaced by deuterium atoms. This modification does not significantly alter the compound's chemical properties but has two primary applications in research.
The most common application of this compound is as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). In pharmacokinetic studies, a known quantity of this compound is added to biological samples (e.g., plasma). Because it is chemically almost identical to the non-deuterated Ramiprilat, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it is easily distinguished from the endogenous analyte by the mass spectrometer. This allows for precise and accurate quantification of Ramiprilat concentrations by correcting for any analyte loss during sample processing.
Deuteration can also intentionally modify a drug's pharmacokinetic profile through the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is a rate-limiting step in the metabolic breakdown of a drug, replacing that hydrogen with deuterium can slow down its metabolism. This can potentially lead to:
-
Longer drug half-life.
-
Increased systemic exposure (AUC).
-
Reduced formation of certain metabolites.
While this compound is primarily used as an analytical standard, its altered metabolic stability could be an area of investigation for developing long-acting ACE inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Ramiprilat and its prodrug, Ramipril, from published literature.
Table 1: Inhibitory Potency of Ramipril and Ramiprilat
| Compound | Parameter | Value | Notes |
|---|---|---|---|
| Ramiprilat | Ki | 7 pM | Potent, tight-binding inhibitor of ACE. |
| Ramiprilat | KD | 3.8 nmol/L | High-affinity binding to human glomeruli. |
| Ramipril | IC50 | 5 nM | Inhibitory concentration for ACE. |
Table 2: Pharmacokinetic Parameters of Ramipril and Ramiprilat (Human Studies)
| Compound | Parameter | Value | Conditions |
|---|---|---|---|
| Ramipril | Oral Bioavailability | ~28% (as Ramipril) | Based on a 2.5 mg oral dose. |
| Ramiprilat | Oral Bioavailability | ~44-66% (from Ramipril) | Based on Ramiprilat AUC after a 2.5 mg oral dose of Ramipril. |
| Ramiprilat | Peak Plasma Conc. (Tmax) | 2 - 4 hours | After oral administration of Ramipril. |
| Ramiprilat | Elimination Half-life | Triphasic: 2-4h, 9-18h, >50h | The terminal phase reflects slow dissociation from ACE. |
| Ramipril | Protein Binding | ~73% | In therapeutic concentration range. |
| Ramiprilat | Protein Binding | ~56% | In therapeutic concentration range. |
Table 3: ACE Inhibition Following Ramipril Administration
| Dose (Ramipril) | Time Post-Dose | % ACE Inhibition | Notes |
|---|---|---|---|
| Single Dose (2.5-20 mg) | Within 4 hours | 60 - 80% | Initial effect. |
| Single Dose (2.5-20 mg) | After 24 hours | 40 - 60% | Sustained effect. |
| Multiple Doses (≥2.0 mg) | After 4 hours | >90% | Reaches steady state. |
| Multiple Doses (≥2.0 mg) | After 24 hours | >80% | Sustained inhibition at steady state. |
Experimental Protocols
This protocol is a generalized method based on the commonly used Cushman and Cheung assay, which measures the amount of hippuric acid (HA) released from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
Inhibitor: this compound (or other test compounds)
-
Buffer: Sodium borate (B1201080) buffer (e.g., 0.05 M, pH 8.2) containing NaCl (e.g., 0.3 M)
-
Reaction Stop Solution: 1 M HCl
-
Extraction Solvent: Ethyl acetate (B1210297)
-
Reagents for color development (optional, depending on detection method): Pyridine, Benzene sulfonyl chloride (BSC)
-
Spectrophotometer or Microplate Reader
Procedure:
-
Preparation: Prepare stock solutions of ACE, HHL, and the inhibitor (this compound) in the borate buffer. Create serial dilutions of the inhibitor to determine the IC50 value.
-
Pre-incubation: In a microcentrifuge tube, mix 25 µL of the ACE enzyme solution with 25 µL of the inhibitor solution (or buffer for control). Incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add 50 µL of the HHL substrate solution to the mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100-250 µL of 1 M HCl.
-
Extraction: Add 1.0-1.5 mL of ethyl acetate to the tube. Vortex vigorously for 15-30 seconds to extract the hippuric acid (HA) product into the organic phase.
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Quantification: Carefully transfer a known volume of the organic (ethyl acetate) layer to a new tube and evaporate to dryness. Re-dissolve the HA residue in water or buffer. Measure the absorbance at approximately 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of ACE activity).
This protocol outlines a typical workflow for quantifying Ramiprilat in plasma samples using this compound as an internal standard.
Workflow:
-
Sample Collection: Collect blood samples from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (this compound at a known concentration). c. Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. d. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the sample onto an appropriate LC column (e.g., C18). Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with a modifier like formic acid) to separate Ramiprilat and this compound from other matrix components.
-
Tandem Mass Spectrometry (MS/MS): Use an electrospray ionization (ESI) source in positive mode. Monitor specific precursor-to-product ion transitions for both Ramiprilat (analyte) and this compound (IS) using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: a. Integrate the peak areas for both the analyte and the IS. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the peak area ratio versus the concentration for a series of known standards. d. Determine the concentration of Ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Physical and chemical properties of Ramiprilat-d5
An In-depth Technical Guide to the Physical and Chemical Properties of Ramiprilat-d5
This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this stable isotope-labeled compound.
Core Physical and Chemical Properties
This compound is the deuterated form of Ramiprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1] The incorporation of five deuterium (B1214612) atoms into the phenyl group of the molecule makes it a valuable internal standard for quantitative analysis by mass spectrometry.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [3][4] |
| Molecular Formula | C₂₁H₂₃D₅N₂O₅ | [4][5] |
| Molecular Weight | 393.49 g/mol | [5] |
| CAS Number | 1356837-92-7 | [3][5] |
| Appearance | White Solid | [6][7] |
| Purity (by HPLC) | >90% | [3][4] |
| Storage Conditions | Long-term: 2-8°C; Short-term: 25-30°C in a well-closed container. | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [6] |
Mechanism of Action: Inhibition of the Renin-Angiotensin System
Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods to quantify Ramipril and its active metabolite, Ramiprilat, in biological matrices.[1][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.[9][10]
Quantification of Ramiprilat in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the determination of Ramiprilat concentration in human plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically used.[10]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions of the precursor ion to a specific product ion for both Ramiprilat and this compound are monitored.
Caption: A typical workflow for the quantification of Ramiprilat in plasma using LC-MS/MS.
Stability and Degradation
Ramipril, the prodrug of Ramiprilat, is known to be unstable and susceptible to degradation.[12] The two primary degradation pathways are:
-
Hydrolysis: The ester group of Ramipril is hydrolyzed to form the active diacid, Ramiprilat (impurity E).[13]
-
Cyclization: Intramolecular cyclization leads to the formation of Ramipril diketopiperazine (impurity D).[13]
The stability of Ramipril is influenced by factors such as temperature, moisture, and pH.[12][14] Studies have shown that Ramipril is more stable in formulations with a pH in the weakly acidic range (around pH 5.0).[14] It is crucial to store Ramipril and its related compounds, including this compound, under appropriate conditions to prevent degradation.[12] Recommended storage is at 2-8°C for long-term stability.[3]
Synthesis and Characterization
While specific synthesis details for this compound are proprietary to manufacturers, the general synthesis of Ramiprilat involves the coupling of the appropriate protected amino acid precursors. For this compound, a deuterated phenylpropylamine derivative would be used as a starting material.
Characterization and confirmation of the structure and purity of this compound are typically performed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the location of the deuterium labels.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. (1R) this compound [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Ramiprilat and Ramiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat (B1678798), the active diacid metabolite of the prodrug ramipril (B1678797), is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). It is widely used in the management of hypertension and heart failure. Ramiprilat-d5 is a deuterated analog of ramiprilat, where five hydrogen atoms have been replaced by deuterium (B1214612). This technical guide provides an in-depth analysis of the key differences between these two molecules, focusing on their physicochemical properties, biological activity, and analytical applications. While Ramiprilat is the pharmacologically active agent, this compound serves a crucial role as an internal standard in bioanalytical method development and validation, particularly in pharmacokinetic and bioequivalence studies.
Physicochemical Properties
The primary physical difference between Ramiprilat and this compound is their molecular weight, owing to the presence of five deuterium atoms in the latter. This mass difference is the cornerstone of its use in mass spectrometry-based bioanalysis. Other physicochemical properties are expected to be nearly identical, ensuring similar behavior during chromatographic separation.
| Property | Ramiprilat | This compound | Reference |
| Molecular Formula | C₂₁H₂₈N₂O₅ | C₂₁H₂₃D₅N₂O₅ | [1][2] |
| Molecular Weight | 388.46 g/mol | 393.49 g/mol | [2][3] |
| Appearance | White to off-white solid | Solid | [4] |
| CAS Number | 87269-97-4 | 1356837-92-7 |
Mechanism of Action and Biological Activity
Ramiprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ramiprilat leads to vasodilation and a reduction in blood pressure. It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.
The biological activity of this compound is not intended for therapeutic purposes. It is synthesized to be a stable, isotopically labeled internal standard for the accurate quantification of ramiprilat in biological matrices. The substitution of hydrogen with deuterium is not expected to significantly alter the binding affinity of the molecule to the ACE enzyme. The kinetic isotope effect, a phenomenon where the C-D bond is stronger than the C-H bond, could theoretically lead to minor differences in metabolism and excretion rates. However, for its application as an internal standard, it is crucial that its chemical and biological behavior closely mimics that of the unlabeled analyte.
Signaling Pathway
The inhibition of ACE by ramiprilat initiates a cascade of downstream effects. The primary pathway involves the reduction of angiotensin II levels, leading to decreased activation of angiotensin II receptors (AT1 and AT2). This results in reduced vasoconstriction, decreased aldosterone (B195564) secretion, and ultimately, a lowering of blood pressure.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat.
Experimental Protocols
Synthesis of this compound (Proposed)
A detailed, publicly available synthesis protocol for this compound is scarce. However, a plausible route can be inferred from the known synthesis of ramipril and general deuteration techniques. The synthesis would likely involve the use of a deuterated starting material, such as L-phenylalanine-d5, in a multi-step process.
Proposed Workflow for this compound Synthesis:
Caption: Proposed synthetic workflow for this compound.
Comparative Bioanalysis of Ramiprilat and this compound using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of ramiprilat and its deuterated internal standard, this compound, in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Ramiprilat: Q1 m/z 389.2 -> Q3 m/z 206.1
-
This compound: Q1 m/z 394.2 -> Q3 m/z 211.1
-
Workflow for Comparative Bioanalysis:
Caption: Experimental workflow for the bioanalysis of Ramiprilat using this compound as an internal standard.
Data Presentation
As no direct comparative studies on the pharmacokinetics and pharmacodynamics of Ramiprilat and this compound are publicly available, a quantitative comparison table cannot be populated with experimental data. The primary quantitative difference lies in their mass-to-charge ratio, which is utilized in mass spectrometry.
| Parameter | Ramiprilat | This compound | Expected Difference |
| Pharmacokinetics (e.g., t₁/₂, CL, Vd) | Literature values available | Not applicable (used as IS) | Minimal, due to kinetic isotope effect |
| Pharmacodynamics (e.g., IC₅₀ for ACE) | Literature values available | Not applicable (used as IS) | Negligible |
| LC Retention Time | Identical | Identical | None |
| MS/MS Transition (Q1/Q3) | e.g., 389.2/206.1 | e.g., 394.2/211.1 | Distinct mass difference of 5 Da |
Conclusion
The core difference between Ramiprilat and this compound lies in their intended application, which is a direct consequence of their isotopic composition. Ramiprilat is the pharmacologically active ACE inhibitor used for therapeutic purposes. This compound, with its five deuterium atoms, serves as an indispensable tool in modern bioanalytical chemistry, enabling the precise and accurate quantification of ramiprilat in complex biological samples. While the kinetic isotope effect may introduce subtle differences in their in vivo behavior, for the purpose of its use as an internal standard, these differences are considered negligible and do not interfere with its primary function. This guide provides a foundational understanding for researchers and professionals working with these compounds, highlighting the critical role of isotopic labeling in drug development and analysis.
References
Methodological & Application
Application Note: High-Throughput Quantification of Ramiprilat in Human Plasma using Ramiprilat-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in human plasma. The method utilizes Ramiprilat-d5, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic and bioequivalence studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.
Introduction
Ramipril is a widely prescribed prodrug for the treatment of hypertension and heart failure. It is rapidly hydrolyzed in the liver to its active diacid metabolite, ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme. Accurate quantification of ramiprilat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] This application note provides a detailed protocol for the determination of ramiprilat in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ramiprilat and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol (B129727) and acetonitrile (B52724) were used.
-
Formic acid (analytical grade) was utilized.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.
-
All other chemicals and reagents were of analytical grade.
Instrumentation
An HPLC system (e.g., Agilent 1290 Infinity II) coupled with a triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source was used for the analysis.[2][3]
LC-MS/MS Method
Liquid Chromatography Conditions
A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and methanol.
| Parameter | Value |
| Column | C18, 2.7 µm, 4.6 mm x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | As described in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 90 |
| 4.0 | 90 |
| 4.1 | 20 |
| 6.0 | 20 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ESI mode. The MRM transitions for ramiprilat and the internal standard, this compound, were optimized for maximum sensitivity.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ramiprilat | 389.2 | 206.2 | 200 | 20 |
| This compound (IS) | 394.2 | 211.2 | 200 | 20 |
Sample Preparation
A protein precipitation method was used for the extraction of ramiprilat and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (80:20, A:B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Method Validation
The developed method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Linearity
The calibration curve was constructed by plotting the peak area ratio of ramiprilat to the internal standard against the concentration of ramiprilat. The method was found to be linear over the concentration range of 0.5 to 200 ng/mL.
| Parameter | Value |
| Calibration Range | 0.5 - 200 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.5 | 4.8 | 102.3 | 6.2 | 101.5 |
| Medium QC | 75 | 3.5 | 98.9 | 4.9 | 99.8 |
| High QC | 150 | 2.9 | 100.5 | 4.1 | 100.2 |
The results demonstrate that the method is both precise and accurate, with the coefficient of variation (%CV) being less than 15% and the accuracy within ±15% of the nominal values.
Recovery
The extraction recovery of ramiprilat was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Ramiprilat | 88.5 | 91.2 | 90.4 |
| This compound | 89.1 | 90.5 | 89.8 |
The recovery was consistent and reproducible across the different concentration levels.
Diagrams
References
Application Note: Quantitative Analysis of Ramiprilat in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.[1] It is a prodrug that is metabolized in the liver to its active metabolite, Ramiprilat (B1678798).[2] Accurate quantification of Ramiprilat in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantitative analysis of Ramiprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for its high sensitivity and specificity in bioanalysis.[2] The method described herein is based on validated procedures reported in the scientific literature.[2][3]
Principle
This method utilizes protein precipitation for sample clean-up, followed by reversed-phase liquid chromatography for the separation of Ramiprilat from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An internal standard (IS), such as Enalapril or a deuterated analog of Ramipril (Ramipril-D3), is used to ensure accuracy and precision.
Materials and Reagents
-
Reference Standards: Ramiprilat (purity ≥99%), Internal Standard (e.g., Enalapril, purity ≥99%)
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile, and water.
-
Reagents: Formic acid (analytical grade).
-
Human Plasma: Drug-free human plasma with a suitable anticoagulant (e.g., EDTA).
Experimental Protocol
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Ramiprilat and the Internal Standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ramiprilat primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with methanol to achieve a final concentration of 500 ng/mL.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the Ramiprilat working standard solutions into drug-free human plasma to prepare a series of calibration standards. A typical calibration curve range is 0.25-100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3x LLOQ, 0.5x ULQ, and 0.9x ULQ).
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and widely used method for sample preparation in Ramiprilat analysis.
-
Aliquot 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution to each tube (except for the blank matrix sample).
-
Vortex the samples for 30 seconds.
-
Add 1 mL of methanol (containing 0.1% formic acid) as the precipitation solvent.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4-8°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
An alternative to protein precipitation is solid-phase extraction (SPE), which can provide a cleaner extract.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters; however, optimization may be required for different instrument setups.
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | Waters Atlantis C18 (2.1 mm x 100 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or gradient elution can be used. An example isocratic method is 10:90 (A:B). |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 300°C |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ramiprilat | 389.1 / 389.3 | 206.1 / 206.2 | ~29 |
| Enalapril (IS) | 377.3 | 234.2 | ~25 |
Data Analysis and Quantification
-
Peak areas of Ramiprilat and the internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (Ramiprilat/IS) against the nominal concentration of the calibration standards.
-
A weighted (e.g., 1/x² or 1/x) linear regression analysis is typically used to fit the calibration curve.
-
The concentration of Ramiprilat in QC and unknown samples is determined from the calibration curve using their respective peak area ratios.
Method Validation Summary
A summary of typical method validation parameters is presented below. For regulatory submissions, validation should be performed according to the respective guidelines (e.g., FDA, EMA).
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 0.25 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.0% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 105-108% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 99-106% |
| Recovery | Consistent, precise, and reproducible | 81.0-98.2% |
| Matrix Effect | Internal standard should compensate for any effect | Not specified in provided abstracts |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of nominal | Stable under various conditions |
Workflow and Pathway Diagrams
Caption: Experimental workflow for Ramiprilat quantification.
Caption: Logical flow of the quantitative analysis process.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantitative analysis of Ramiprilat in human plasma. The use of a simple protein precipitation extraction procedure and a rapid chromatographic run time allows for high-throughput analysis, making it suitable for supporting pharmacokinetic and clinical studies. Proper method validation is essential to ensure the reliability of the results.
References
Application of Ramiprilat-d5 in Pharmacokinetic and Bioequivalence Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. It is a prodrug that is rapidly metabolized in the liver to its active form, ramiprilat (B1678798). To assess the pharmacokinetic profile and establish the bioequivalence of different ramipril formulations, it is crucial to accurately quantify both ramipril and ramiprilat in biological matrices such as human plasma. Ramiprilat-d5, a stable isotope-labeled derivative of ramiprilat, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic and bioequivalence studies of ramipril.
Role of this compound as an Internal Standard
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is chemically identical to ramiprilat, but with five deuterium (B1214612) atoms, it has a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte (ramiprilat) and the internal standard (this compound), while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar behavior correct for potential matrix effects and variations in sample processing, leading to reliable and reproducible quantification.
Application Notes and Protocols for Ramiprilat Analysis Using a d5 Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ramiprilat in biological matrices, specifically utilizing a deuterated internal standard (Ramiprilat-d5). The protocols outlined below are intended for use in research and drug development settings.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat.[1] Accurate quantification of Ramiprilat in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing.[2] This document details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
I. Sample Preparation Techniques
Two primary methods for the extraction of Ramiprilat from biological matrices like plasma and serum are Protein Precipitation and Solid-Phase Extraction. The choice of method may depend on the required sensitivity, sample throughput, and the complexity of the sample matrix.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with downstream analysis.[3] This technique is well-suited for high-throughput screening.
Protocol: Protein Precipitation for Ramiprilat Analysis
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex the samples to ensure homogeneity.
-
Aliquoting: Pipette 200 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range) to each sample.
-
Precipitation: Add 600 µL of cold acetonitrile (B52724) (or a 3:1 mixture of acetonitrile to methanol) to each tube.[4][[“]] The organic solvent acts as a precipitating agent.[6]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the organic solvent.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more selective sample preparation technique that can provide cleaner extracts and higher sensitivity compared to protein precipitation.[8] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Protocol: Solid-Phase Extraction for Ramiprilat Analysis
-
Sample Pre-treatment:
-
Thaw and vortex 200 µL of plasma/serum sample.
-
Add 10 µL of this compound internal standard.
-
Add 200 µL of 4% phosphoric acid (or a suitable acidic buffer) to the sample and vortex. Acidification helps in the retention of acidic drugs like Ramiprilat on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent).[8]
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
Follow with a wash of 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less retained impurities.
-
-
Drying:
-
Dry the SPE cartridge under high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute Ramiprilat and the internal standard with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
II. Quantitative Data Summary
The following tables summarize typical quantitative parameters obtained from the analysis of Ramiprilat using LC-MS/MS with methods employing an internal standard.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Linearity Range (ng/mL) | 1.08 - 107.56 | 0.1 - 250 | [1][9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.08 | 0.1 | [9] |
| Mean Recovery (%) | 85.1 | 90.1 - 104.1 | [9] |
| Inter-day Precision (%CV) | < 15% | < 10% | |
| Inter-day Accuracy (%) | 85 - 115% | 90 - 110% |
Table 2: LC-MS/MS Parameters for Ramiprilat and this compound
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Polarity |
| Ramiprilat | 389.1 | 206.1 | Positive |
| This compound | 394.1 | 211.1 | Positive |
Note: The specific mass transitions may vary slightly depending on the instrument and source conditions.
III. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of Ramiprilat.
Caption: General workflow for Ramiprilat analysis.
Signaling Pathway: Mechanism of Action of Ramiprilat
Ramiprilat is an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, Ramiprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator. Inhibition of ACE by Ramiprilat leads to increased levels of bradykinin, further contributing to the antihypertensive effect.
Caption: Mechanism of action of Ramiprilat.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 5. consensus.app [consensus.app]
- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 8. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 9. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
Application Notes and Protocols for the Forensic Toxicological Analysis of Ramiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ramiprilat-d5 as an internal standard in the forensic toxicological analysis of ramipril (B1678797) and its active metabolite, ramiprilat (B1678798). The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for the quantification of these compounds in biological matrices.
Introduction
Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat. In forensic toxicology, the accurate quantification of ramipril and ramiprilat in biological samples is crucial for determining therapeutic compliance, identifying potential overdose, and investigating cases of driving under the influence of drugs.[1][2]
This compound, a deuterated analog of ramiprilat, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer. This minimizes analytical variability and enhances the accuracy and precision of the quantification.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the simultaneous quantification of ramipril and ramiprilat in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard like this compound is a critical component of a robust bioanalytical method.
Experimental Protocol: Quantification of Ramipril and Ramiprilat in Human Serum
This protocol is adapted from a validated method for the forensic toxicological analysis of ramipril and ramiprilat.[3]
1. Materials and Reagents:
-
Ramipril, Ramiprilat, and this compound reference standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Drug-free human serum for calibration and quality control samples
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filter the reconstituted sample before injection into the LC-MS/MS system.
3. Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Chromolith Speed Rod RP-18e).[4]
-
Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate solution.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Gradient: A suitable gradient to achieve separation of ramipril and ramiprilat.
-
Flow Rate: As per column specifications.
4. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramipril: Q1: 417.2 Da → Q3: 234.1 Da[3]
-
Ramiprilat: (Specific transitions to be optimized)
-
This compound: (Specific transitions to be optimized based on the exact mass of the deuterated standard)
-
-
Source/Gas Parameters:
-
Curtain Gas (N₂): 35 psi
-
Collision Gas: Medium
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
-
Ion Source Gas 1 (N₂): 40 psi
-
Ion Source Gas 2 (N₂): 50 psi
-
Method Validation Parameters
Forensic toxicology methods must be rigorously validated to ensure the reliability of the results. Key validation parameters include:[5][6][7]
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting substances from the biological matrix on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of ramipril and ramiprilat using LC-MS/MS with a deuterated internal standard.
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ramipril | 1.09 - 108.71[8] | > 0.99[8] |
| Ramiprilat | 1.08 - 107.56[8] | > 0.99[8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Ramipril | - | 1.09[4] |
| Ramiprilat | - | 1.08[4] |
Table 3: Precision and Accuracy
| Analyte | QC Level | Within-Batch Precision (%CV) | Between-Batch Precision (%CV) | Accuracy (%) |
| Ramipril | LLOQ | 2.70[8] | - | 101.12[8] |
| LQC, MQC, HQC | 0.44 - 1.17[8] | - | 93.67 - 103.82[8] | |
| Ramiprilat | LLOQ | 7.37[8] | - | 99.64[8] |
| LQC, MQC, HQC | 2.29 - 7.11[8] | - | 89.09 - 106.61[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of ramipril and ramiprilat using this compound as an internal standard.
Caption: Experimental workflow for forensic analysis.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Ramipril acts by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the RAAS. The diagram below illustrates the pathway and the site of action of ACE inhibitors.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aafs.org [aafs.org]
- 7. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: High-Recovery Liquid-Liquid Extraction of Ramiprilat from Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat (B1678798), the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797), is a key analyte in pharmacokinetic and bioequivalence studies. Accurate quantification of ramiprilat in serum is crucial for assessing the therapeutic efficacy and safety of ramipril. Liquid-liquid extraction (LLE) is a robust and widely used technique for the isolation of drug molecules from complex biological matrices like serum, offering high recovery and clean extracts. This document provides a detailed protocol for the liquid-liquid extraction of ramiprilat from human serum, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is a synthesis of established procedures, designed to deliver reliable and reproducible results.
Data Presentation
The following table summarizes the quantitative performance data for the liquid-liquid extraction and subsequent analysis of ramiprilat from biological matrices as reported in various studies.
| Parameter | Ramiprilat | Ramipril | Reference |
| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL | 1.09 ng/mL | [1][2] |
| 0.25 ng/mL | 0.10 ng/mL | [3] | |
| Upper Limit of Quantification (ULOQ) | 107.56 ng/mL | 108.71 ng/mL | [1][2] |
| 100 ng/mL | 100 ng/mL | ||
| Linearity Range | 1.08 - 107.56 ng/mL | 1.09 - 108.71 ng/mL | |
| 0.25 - 100 ng/mL | 0.10 - 100 ng/mL | ||
| Recovery | 81.0 - 98.2% | 81.0 - 98.2% | |
| Intraday Precision (RSD) | 3.5 - 4.7% | 4.3 - 4.6% | |
| Interday Precision (RSD) | 4.4 - 6.7% | 2.8 - 6.4% |
Experimental Protocol: Liquid-Liquid Extraction of Ramiprilat from Serum
This protocol details a liquid-liquid extraction procedure using ethyl acetate (B1210297) as the organic solvent under acidic conditions. This method is effective for the simultaneous extraction of ramipril and its active metabolite, ramiprilat.
Materials:
-
Human Serum Samples
-
Ramiprilat and Ramipril analytical standards
-
Internal Standard (e.g., Enalapril)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (or Phosphoric Acid)
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples to room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
-
Aliquoting and Internal Standard Spiking:
-
Pipette 200 µL of the serum sample into a clean microcentrifuge tube.
-
Add 100 µL of the internal standard solution (e.g., Enalapril at a suitable concentration) to each tube.
-
Vortex for 30 seconds.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 600 µL of acetonitrile to the microcentrifuge tube.
-
Vortex vigorously for 1 minute to precipitate serum proteins.
-
Centrifuge at 14,000 RPM for 5 minutes at 4-8°C.
-
Carefully transfer the supernatant to a new clean microcentrifuge tube.
-
-
Acidification:
-
Adjust the pH of the supernatant to approximately 3 by adding a small volume of 1% formic acid or dilute phosphoric acid. This step is crucial for efficient extraction of the acidic ramiprilat into the organic phase.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex for 10 minutes to ensure thorough mixing and facilitate the transfer of ramiprilat into the organic phase.
-
Centrifuge at 14,000 RPM for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
-
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for ramiprilat from serum.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Ramiprilat and its d5 Analog in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Application Note
This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the active angiotensin-converting enzyme (ACE) inhibitor, ramiprilat (B1678798), and its deuterated internal standard (d5-ramiprilat) in human plasma. This protocol is optimized for use with C18 SPE cartridges and is suitable for bioanalytical studies requiring high-throughput sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method demonstrates high recovery and reproducibility, essential for accurate pharmacokinetic and bioequivalence studies.
Introduction
Ramipril (B1678797) is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the liver to its active diacid form, ramiprilat. Accurate measurement of ramiprilat concentrations in plasma is crucial for assessing the pharmacokinetic profile and therapeutic efficacy of ramipril. Solid-phase extraction is a widely adopted sample preparation technique in bioanalysis due to its ability to efficiently remove endogenous matrix components, such as proteins and phospholipids, that can interfere with LC-MS/MS analysis and lead to ion suppression. This protocol provides a detailed, step-by-step guide for the extraction of ramiprilat and its d5 analog from human plasma using a C18-based SPE procedure.
Experimental Protocols
Materials and Reagents
-
Ramiprilat and Ramiprilat-d5 reference standards
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
C18 Solid-Phase Extraction Cartridges
Sample Preparation and Solid-Phase Extraction
A detailed workflow for the solid-phase extraction of ramiprilat and its d5 analog from human plasma is outlined below.
Detailed Steps:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 500 µL aliquot of plasma, add the internal standard (d5-ramiprilat) and vortex briefly.
-
Acidify the plasma sample by adding an equal volume of 1% formic acid in water. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
Follow with 1 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the conditioned cartridge by passing 1 mL of 1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 1% formic acid in 5% aqueous methanol to remove polar interferences.
-
-
Elution:
-
Elute the retained ramiprilat and d5-ramiprilat from the cartridge with 1 mL of an elution solvent consisting of acetonitrile and water with 0.1% formic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Data Presentation
The following tables summarize the expected performance characteristics of this SPE method based on published literature for the analysis of ramipril and ramiprilat.[1]
Table 1: Recovery Data for Ramipril and Ramiprilat
| Analyte | Mean Recovery (%) |
| Ramipril | 88.7 |
| Ramiprilat | 101.8 |
Table 2: Method Validation Parameters for Ramiprilat
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Inter-day Precision (RSD) | < 15% |
| Inter-day Accuracy | Within ±15% of the nominal concentration |
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the successful analysis of ramiprilat and its d5 analog from human plasma. The use of C18 SPE cartridges, coupled with the optimized conditioning, washing, and elution steps, ensures high recovery and the removal of interfering matrix components. This method is well-suited for regulated bioanalysis and will be a valuable tool for researchers and scientists in the field of drug development and clinical pharmacology.
References
Troubleshooting & Optimization
How to prevent the degradation of Ramiprilat-d5 stock solutions
Technical Support Center: Ramiprilat-d5 Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in stock solutions?
A1: this compound, like Ramiprilat, is susceptible to degradation through specific chemical pathways. The main causes are:
-
Cyclization: The most common degradation pathway involves intramolecular cyclization to form the inactive Ramipril-diketopiperazine (DKP) derivative. This reaction is significantly influenced by pH and temperature.[1][2][3]
-
Hydrolysis: While Ramipril (B1678797) (the prodrug) degrades via hydrolysis to the active Ramiprilat, Ramiprilat itself can be further hydrolyzed to a diacid form (impurity E), especially under alkaline conditions.[2][4]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions, particularly the formation of DKP.
-
pH: The pH of the solution is a critical factor. Acidic to neutral pH (below pH 5) can favor the formation of DKP, while alkaline pH (above pH 7) promotes hydrolysis to the diacid form.
-
Moisture: The presence of water is necessary for hydrolytic degradation and can facilitate cyclization.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability and longevity of your this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C for long-term storage. For short-term use (up to 24 hours), refrigeration at 2-8°C is acceptable.
-
Solvent: Prepare stock solutions in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For aqueous solutions, use a buffer at a slightly acidic pH, around pH 5, as this has been shown to minimize the degradation of Ramipril. Aqueous solutions are not recommended for storage longer than one day.
-
Container: Use tightly sealed, properly labeled containers to prevent solvent evaporation and exposure to moisture.
-
Light: While Ramipril has been shown to be relatively stable under photolytic stress, it is good practice to store solutions in amber vials or protected from light to prevent any potential photodegradation.
Q3: Which solvents should I use to prepare my stock solution, and are there any I should avoid?
A3:
-
Recommended Solvents: For initial stock solutions, high-purity DMSO, ethanol, or methanol (B129727) are suitable choices. Ramipril is soluble in these organic solvents, which helps to minimize hydrolytic degradation.
-
Aqueous Solutions: If you need to prepare aqueous solutions for your experiments, it is best to make fresh dilutions from your organic stock solution into an appropriate buffer immediately before use. A buffer at pH 5 has been shown to provide the greatest stability for Ramipril in aqueous environments.
-
Solvents to Avoid for Long-Term Storage: Avoid preparing stock solutions directly in aqueous buffers or water for long-term storage, as this will promote degradation. Alkaline solutions (pH > 7) should be particularly avoided as they significantly accelerate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.
-
Possible Cause: Degradation of the this compound standard.
-
Troubleshooting Steps:
-
Identify the Peaks: The primary degradation product is Ramipril-diketopiperazine (DKP), which will have a different retention time than the parent compound. Another potential degradant is the diacid form (Ramiprilat-diacid).
-
Verify Storage Conditions: Confirm that the stock solution was stored at the correct temperature (-20°C) and protected from light and moisture.
-
Check Solution Age and Solvent: If using an older stock or an aqueous solution, degradation is likely. Prepare a fresh stock solution in a recommended organic solvent.
-
Review pH: If working in an aqueous medium, check the pH. Both acidic and alkaline conditions can accelerate degradation.
-
Issue 2: I am observing a rapid loss of potency or concentration in my stock solution.
-
Possible Cause: Accelerated degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Temperature: Ensure the solution is not left at room temperature for extended periods. Thermal stress is a major factor in degradation.
-
Solvent Choice: Confirm the stock was prepared in an anhydrous organic solvent. If an aqueous buffer was used for stock preparation, this is a likely cause.
-
Prepare Fresh: The most reliable solution is to prepare a new stock solution from the crystalline solid, ensuring proper weighing and dissolution techniques.
-
Below is a troubleshooting decision tree to help diagnose potential issues with your this compound solution.
Data Presentation: Degradation under Stress Conditions
The following table summarizes the degradation of Ramipril under various forced stress conditions, which provides insight into the stability of this compound.
| Stress Condition | Reagent/Parameters | Duration | Degradation Products Formed | Extent of Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 30 hours | Ramiprilat, Ramipril-DKP | Significant | |
| Neutral Hydrolysis | Water | 7 days | Ramiprilat, Ramipril-DKP | Significant | |
| Alkaline Hydrolysis | 0.1 N NaOH | - | Ramipril-diacid (Impurity E) | > 50% | |
| Oxidative | 3% H₂O₂ | - | Not specified | Significant | |
| Thermal | 70°C | - | Ramipril-DKP | Significant (15.1%) | |
| Photolytic | UV and VIS radiation | - | None | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stable stock solution.
-
Materials:
-
This compound crystalline solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Transfer the solid to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely. Vortex briefly if necessary.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the final stock solution to a clearly labeled amber vial for storage.
-
Purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen before sealing.
-
Store the vial at -20°C, protected from light.
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of a this compound solution over time.
-
Materials:
-
This compound solution to be tested
-
HPLC system with UV or MS detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., Methanol, Tetrahydrofuran, Phosphate Buffer)
-
Reference standard of this compound and potential degradants (if available)
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare the HPLC system and equilibrate the column with the mobile phase.
-
Dilute the this compound stock solution to a suitable concentration for analysis.
-
Inject the sample and record the chromatogram.
-
Determine the peak area of the parent this compound peak. This is your baseline (100%) integrity.
-
-
Incubation:
-
Store the stock solution under the desired test condition (e.g., 4°C, room temperature, 40°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 1 week), take an aliquot of the stock solution.
-
Prepare and analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the T=0 peak area.
-
Identify and quantify any new peaks that appear, which correspond to degradation products.
-
-
Degradation Pathway Visualization
The primary degradation pathways for Ramipril, the prodrug of Ramiprilat, are hydrolysis and cyclization. Ramiprilat itself is formed through hydrolysis and can then undergo cyclization.
References
Addressing matrix effects in the bioanalysis of Ramiprilat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Ramiprilat.
Troubleshooting Guides
Issue: Inconsistent or Low Ramiprilat Signal Intensity
Question: My Ramiprilat signal is variable and lower than expected across different plasma samples. What could be the cause and how can I troubleshoot it?
Answer: Inconsistent and low signal intensity for Ramiprilat is a common problem often attributed to matrix effects, specifically ion suppression. This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of Ramiprilat in the mass spectrometer's ion source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent signal.
Detailed Steps:
-
Confirm Matrix Effect: First, verify that matrix effects are the root cause. This can be done qualitatively by post-column infusion of a Ramiprilat standard solution while injecting a blank, extracted plasma sample. A dip in the signal at Ramiprilat's retention time indicates ion suppression. For a quantitative assessment, compare the peak area of Ramiprilat in a post-extraction spiked matrix sample to that of a neat solution at the same concentration. The ratio of these areas is the matrix factor (MF). An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[1]
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering endogenous components before LC-MS/MS analysis.[1][2]
-
Protein Precipitation (PPT): While simple and fast, PPT may not provide the cleanest sample, as it primarily removes proteins, leaving behind other matrix components like phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning Ramiprilat into an organic solvent, leaving many interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE generally provides the most thorough cleanup by selectively retaining and eluting Ramiprilat.[1]
-
-
Refine Chromatographic Separation: If sample preparation optimization is insufficient, adjusting the chromatographic conditions can help separate Ramiprilat from co-eluting interferences.
-
Column Chemistry: A C18 column is a common starting point. If co-elution persists, consider a column with different selectivity, such as a phenyl-hexyl phase.
-
Mobile Phase Modifiers: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Ramiprilat-d5, is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to Ramiprilat, it will be affected by ion suppression or enhancement in the same way. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.
Issue: Poor Ramiprilat Peak Shape (Tailing or Fronting)
Question: My Ramiprilat peak is tailing, which is affecting the accuracy of my integration. What are the potential causes and solutions?
Answer: Peak tailing for Ramiprilat is often due to secondary interactions with the stationary phase or system contamination. Peak fronting can occur if the injection solvent is significantly stronger than the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: Ramiprilat is an acidic drug. Using a mobile phase with an appropriate pH, for example, by adding 0.1% formic acid, can ensure it is in a consistent ionic state, leading to improved peak shape on reversed-phase columns.
-
Column Contamination: Residual matrix components can build up on the column, causing peak tailing. Using a guard column can help protect the analytical column. If you suspect contamination, flushing the column with a strong solvent may resolve the issue.
-
Injection Solvent: Ensure the solvent used to reconstitute the final extract is as close in composition as possible to the initial mobile phase to prevent peak distortion.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Ramiprilat bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of Ramiprilat by co-eluting compounds from the biological matrix (e.g., plasma, serum). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.
Q2: How do I quantitatively assess the matrix effect for Ramiprilat?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak response of Ramiprilat spiked into an extracted blank matrix from at least six different sources with the peak response of Ramiprilat in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak Response in presence of matrix) / (Peak Response in neat solution)
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
One study reported a negligible matrix effect for Ramiprilat, with values in the range of 93-94% (ion suppression). Another study determined the degree of matrix effect for Ramipril to be 3.5%.
Q3: Which sample preparation technique is best for minimizing matrix effects for Ramiprilat?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
Caption: Comparison of sample preparation techniques.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for producing a clean sample and minimizing matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a good balance between sample cleanliness and ease of use.
-
Protein Precipitation (PPT): The simplest method, but often results in the highest level of residual matrix components and thus the most significant matrix effects.
Q4: Can an internal standard completely eliminate matrix effects?
A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for matrix effects, it doesn't eliminate them. The underlying ion suppression or enhancement still occurs. The SIL-IS works by experiencing the same degree of matrix effect as the analyte, thus keeping the analyte/IS peak area ratio constant and ensuring accurate quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ramiprilat from Human Plasma
This protocol is a generalized procedure based on common SPE methods for Ramiprilat.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 200 µL of plasma, add 100 µL of the internal standard solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Ramiprilat and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Ramiprilat from Human Serum
This is a simplified PPT protocol.
-
Sample Preparation:
-
To 100 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., Ramipril-D3 in methanol).
-
-
Precipitation:
-
Add 300 µL of cold methanol.
-
Vortex for 15 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples (e.g., at 14,000 RPM for 5 minutes).
-
-
Supernatant Transfer and Evaporation:
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase mixture.
-
Filter the extract before injecting it into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Ramiprilat Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 417.2 | |
| Product Ion (m/z) | 234.1 | |
| Internal Standard | Ramipril-d5 or Enalaprilat | |
| IS Precursor Ion (m/z) | 420.3 (for Ramipril-d5) | |
| IS Product Ion (m/z) | 154.0 (for Ramipril-d5) |
Table 2: Reported Recovery and Matrix Effects for Ramiprilat
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Ramiprilat | Not Specified | 93 - 94 (Suppression) | |
| Solid-Phase Extraction | Ramiprilat | 101.8 | Not Specified | |
| Protein Precipitation | Ramiprilat | 82.02 - 87.05 | Not Specified | |
| Solid-Phase Extraction | Ramipril | Not Specified | 3.5 |
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for Ramiprilat-d5 Detection
Welcome to the technical support center for the analysis of Ramiprilat-d5 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and best practices.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for the detection of this compound?
A1: The optimal parameters for this compound detection can vary depending on the specific mass spectrometer and liquid chromatography setup. However, a common starting point for method development using a triple quadrupole mass spectrometer with electrospray ionization (ESI) is summarized in the table below. These parameters are based on the analysis of Ramipril and its deuterated analogs.
Q2: I am observing poor signal intensity for this compound. What are the possible causes and solutions?
A2: Poor signal intensity can stem from several factors.[1] First, ensure your sample concentration is adequate, as overly dilute samples may not produce a strong signal.[1] The choice of ionization technique is also crucial; electrospray ionization (ESI) is commonly used for Ramiprilat.[2][3] Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[1] Additionally, check for potential ion suppression from the sample matrix.
Q3: My quantitative results are inconsistent despite using a deuterated internal standard. What should I investigate?
A3: Inconsistent results with a deuterated internal standard can be due to several issues.[4] One common problem is a lack of co-elution between the analyte (Ramiprilat) and the internal standard (this compound), which can lead to differential matrix effects.[4] Isotopic or chemical impurities in the standard can also compromise accuracy.[4] It is also important to consider the possibility of isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen.[5]
Q4: The retention time of this compound is slightly different from that of Ramiprilat. Is this normal and how can I address it?
A4: Yes, it is a known phenomenon that deuterated compounds can exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[4] This is referred to as a "chromatographic shift".[5] To minimize the impact of this on your results, you can try adjusting the chromatographic method, such as modifying the mobile phase composition or gradient, to improve co-elution.[5] In some cases, using a column with lower resolution may help ensure both compounds elute as a single peak.[4]
Troubleshooting Guides
Issue 1: Inaccurate Quantification
-
Symptom: The calculated concentrations of Ramiprilat are not accurate or reproducible.
-
Possible Causes & Solutions:
-
Differential Matrix Effects: The analyte and internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[4][5]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. Ensure complete co-elution of the analyte and internal standard.
-
-
Purity of Internal Standard: The this compound standard may contain unlabeled Ramiprilat or other impurities.
-
Solution: Always obtain a certificate of analysis from your supplier to verify the isotopic and chemical purity.[4] Prepare a blank sample spiked only with the internal standard to check for the presence of the unlabeled analyte.
-
-
Isotopic Exchange: Deuterium atoms on the internal standard may be exchanging with hydrogen from the solvent or matrix.[5]
-
Solution: Be mindful of the pH of your solutions, as acidic or basic conditions can promote back-exchange.[5] Ensure the deuterium labels are on stable positions of the molecule.
-
-
Issue 2: Variable Internal Standard Signal
-
Symptom: The peak area or intensity of the this compound internal standard is not consistent across samples.
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in the extraction recovery between the analyte and the internal standard can lead to inconsistent signals.
-
Solution: Optimize and validate your sample extraction procedure to ensure consistent recovery for both compounds.
-
-
Instability in the Ion Source: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[5]
-
Solution: Optimize ion source parameters such as temperature and gas flows to ensure stable ionization for both Ramiprilat and this compound.
-
-
Data Presentation
| Parameter | Ramipril | Ramiprilat | This compound (Internal Standard) |
| Parent Ion (m/z) | 417.2 | 389.2 | 394.2 |
| Fragment Ion (m/z) | 234.1 | 206.1 | 211.1 |
| Collision Energy (eV) | 20-35 | 15-30 | 15-30 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
Note: The parameters for this compound are inferred from the analysis of Ramiprilat and typical mass shifts for deuterated standards. Optimal values should be determined empirically on the specific instrument.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of methanol.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 14,000 RPM for 5 minutes at 4-8°C.[2]
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.[2]
Liquid Chromatography
-
HPLC System: Agilent 1290 Infinity II or equivalent.[2]
-
Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm) or equivalent.[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid. The exact ratio should be optimized for best separation.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[2]
-
Ionization Source: Electrospray Ionization (ESI).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[2]
-
Gas: Pure nitrogen.[2]
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting low recovery of Ramiprilat-d5 during sample extraction
Welcome to the technical support center for bioanalytical researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low recovery of Ramiprilat-d5 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during solid-phase extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include:
-
Improper pH Adjustment: Ramiprilat (B1678798) is an acidic compound, and its retention on reversed-phase SPE sorbents is highly dependent on the pH of the sample. Failure to maintain an acidic pH can lead to premature elution.
-
Inefficient Sorbent Conditioning or Equilibration: Skipping or improperly performing the conditioning and equilibration steps can result in inconsistent and poor analyte retention.
-
Sample Breakthrough During Loading: If the sample is loaded too quickly or if the sorbent capacity is exceeded, the analyte may not have sufficient time to interact with the stationary phase and will be lost in the flow-through.
-
Analyte Loss During Washing Steps: Using a wash solvent that is too strong can cause the analyte of interest to be washed away along with the interferences.
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent, leaving a portion of it behind on the SPE cartridge.
Q2: Can the stability of this compound be an issue during sample preparation?
Yes, the stability of ramiprilat, and by extension this compound, is pH-dependent. Ramipril (B1678797), the prodrug, is known to degrade in alkaline conditions to form ramiprilat and ramipril-diketopiperazine.[1][2][3] While ramiprilat is the active metabolite, maintaining the correct pH throughout the extraction process is crucial to prevent any potential degradation or changes in its chemical form that could affect its recovery. It has been observed that the degradation of ramipril is slowest in a buffer at pH 5.0.[4] For solid-state stability, ramipril is vulnerable to changes in relative humidity, suggesting it should be protected from moisture.[5]
Q3: I am observing low recovery with liquid-liquid extraction (LLE). What should I check?
For LLE, common reasons for low recovery of this compound include:
-
Incorrect pH of the Aqueous Phase: The pH of the sample must be optimized to ensure that this compound is in a neutral, non-ionized state, which will favor its partitioning into the organic solvent.
-
Suboptimal Organic Solvent: The choice of extraction solvent is critical. A solvent with inappropriate polarity may not efficiently extract the analyte. Ethyl acetate (B1210297) is a commonly used solvent for the LLE of ramipril.[6]
-
Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency as the analyte will not have sufficient opportunity to partition into the organic layer.
-
Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to its loss during phase separation.
-
Analyte Adsorption to Glassware: Ramiprilat, being a polar molecule, can potentially adsorb to the surface of glass tubes, especially if the sample is stored for a prolonged period before analysis.
Q4: My internal standard (this compound) recovery is low, but the target analyte (Ramiprilat) recovery seems acceptable. What could be the problem?
This scenario points towards a problem specifically with the internal standard. Here are a few things to investigate:
-
Internal Standard Spiking Solution: Verify the concentration and stability of your this compound stock and working solutions. Ensure there have been no errors in dilution or storage conditions that could have led to degradation.
-
Timing of Internal Standard Addition: The internal standard should be added to the samples as early as possible in the workflow to account for losses throughout the entire process. If it is added late, any initial sample prep losses for the analyte will not be compensated for.
-
Isotopic Exchange: While less common for deuterium-labeled standards, the possibility of isotopic exchange under certain pH or temperature conditions should be considered, although it is unlikely to be a major issue in standard bioanalytical workflows.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Recovery in Solid-Phase Extraction (SPE)
This guide will walk you through a step-by-step process to identify the stage of your SPE protocol where this compound is being lost.
Experimental Workflow:
To pinpoint the issue, you will need to collect the effluent from each step of the SPE process and analyze it for the presence of this compound.
Caption: Troubleshooting workflow for low SPE recovery.
Quantitative Data Summary: Expected vs. Observed Recovery
| Extraction Step | Expected this compound Location | Potential Problem if Found Here | Typical Recovery (%) |
| Load Flow-through | Minimal to none | Poor retention | >85% (in final eluate) |
| Wash Eluate | Minimal to none | Premature elution | >85% (in final eluate) |
| Final Eluate | Majority of analyte | N/A (this is the desired outcome) | >85% |
| SPE Cartridge (retained) | Minimal to none after elution | Incomplete elution | N/A |
Note: A study using SPE for ramipril and ramiprilat reported overall recoveries of 88.7% and 101.8%, respectively.[7] Another source suggests SPE can yield recoveries above 81%.[8]
Guide 2: Optimizing Liquid-Liquid Extraction (LLE) for this compound
This guide provides a logical flow for optimizing your LLE protocol.
Caption: Optimization workflow for liquid-liquid extraction.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This is a general protocol based on commonly used methods. Optimization may be required for your specific application.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 1 mL of methanol (B129727).
-
Follow with 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7).
-
-
Sample Pre-treatment and Loading:
-
To 500 µL of plasma, add the internal standard (this compound).
-
Acidify the sample by adding 50 µL of 2% phosphoric acid.
-
Vortex mix for 30 seconds.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in acidic water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
-
Sample Preparation:
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add the internal standard (this compound).
-
Vortex for 10 seconds.
-
Add 100 µL of an appropriate buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 6.0).
-
-
Extraction:
-
Add 2 mL of the organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer or any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalwjbphs.com [journalwjbphs.com]
- 7. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing isotopic cross-talk between Ramiprilat and Ramiprilat-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic cross-talk between Ramiprilat and its deuterated internal standard, Ramiprilat-d5, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in LC-MS/MS analysis?
A1: Isotopic cross-talk, also referred to as cross-signal contribution, occurs when the signal from the analyte (Ramiprilat) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa.[1][2] This interference can lead to inaccuracies in quantification, particularly affecting the precision and accuracy of the bioanalytical method.[3][4]
Q2: What are the primary causes of isotopic cross-talk between Ramiprilat and this compound?
A2: The main causes include:
-
Natural Isotopic Abundance: The analyte, Ramiprilat, naturally contains a small percentage of heavier isotopes (e.g., ¹³C). At high concentrations of Ramiprilat, the signal from these naturally occurring isotopes can contribute to the mass channel of this compound, especially if the mass difference between the analyte and the IS is small.[1]
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Ramiprilat.
-
In-source Fragmentation: Fragmentation of the analyte or internal standard within the mass spectrometer's ion source can generate ions with m/z values that overlap with the other compound.
Q3: How can I prevent or minimize isotopic cross-talk?
A3: Several strategies can be employed:
-
Chromatographic Separation: Ensure baseline separation of Ramiprilat and any interfering metabolites.
-
Optimize MS/MS Parameters: Select specific and unique precursor and product ion transitions (MRM transitions) for both Ramiprilat and this compound to minimize overlap.
-
Use a High-Purity Internal Standard: Utilize a this compound standard with high isotopic purity to reduce the contribution of any unlabeled analyte.
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte's isotopes, although this needs to be carefully evaluated.
-
Monitor Less Abundant Isotopes: In some cases, monitoring a less abundant isotope of the SIL-IS that has minimal contribution from the analyte's isotopes can be a useful strategy.
Q4: What are the best practices for handling and storing this compound?
A4: Proper handling and storage are crucial to maintain the integrity of the deuterated internal standard:
-
Storage Temperature: For long-term storage, -20°C is often recommended. For daily use, refrigeration at 4°C in a suitable solvent like methanol (B129727) is common. Always refer to the manufacturer's certificate of analysis for specific recommendations.
-
Protection from Light: Store in amber vials or in the dark to prevent photodegradation.
-
Solvent Choice: Use aprotic solvents when possible. Avoid strongly acidic or basic solutions, which can catalyze deuterium-hydrogen exchange.
-
Working Solutions: Prepare fresh working solutions as needed, especially at low concentrations, to minimize the risk of degradation or adsorption to container walls.
Q5: What is deuterium (B1214612) exchange and how can it be prevented?
A5: Deuterium exchange is a process where deuterium atoms on the this compound are replaced by hydrogen atoms from the solvent or matrix. This leads to a decrease in the mass of the internal standard and can cause inaccurate quantification. To prevent this, ensure that the deuterium labels are in stable, non-exchangeable positions on the molecule. Additionally, controlling the pH of aqueous solutions to be near neutral and storing solutions at low temperatures can minimize the risk of exchange.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Non-Linear Calibration Curve (especially at high concentrations) | Contribution from the natural isotopes of Ramiprilat to the this compound signal. | 1. Verify the isotopic purity of the this compound standard. 2. Assess the cross-signal contribution experimentally (see protocol below). 3. Consider using a higher concentration of the internal standard. 4. If possible, select a different, less abundant isotope of the SIL-IS for monitoring. |
| Inaccurate or Biased Quantification Results | 1. Incorrect assessment of the deuterated standard's purity. 2. Presence of unlabeled analyte in the deuterated standard stock. 3. Deuterium exchange with the solvent or matrix. | 1. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. 2. Optimize sample extraction to ensure consistent recovery for both the analyte and the IS. 3. Check for deuterium exchange by incubating the IS in a blank matrix under experimental conditions. |
| Inconsistent Analyte/Internal Standard Response Ratio | 1. Differential matrix effects due to slight chromatographic separation of Ramiprilat and this compound. 2. Deuterium exchange. 3. Isotopic interference from background ions. | 1. Adjust chromatographic conditions to achieve co-elution. 2. Ensure the this compound is labeled at stable positions and avoid harsh pH conditions. 3. Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal. |
Experimental Protocols
Protocol: Assessing Analyte Contribution to the Internal Standard Signal
Objective: To quantify the percentage of cross-signal contribution from Ramiprilat to the this compound channel.
Materials:
-
Ramiprilat standard
-
This compound internal standard
-
Blank matrix (e.g., human plasma)
-
LC-MS/MS system
Methodology:
-
Prepare Analyte-Only Samples: Prepare a set of calibration standards of Ramiprilat in the blank matrix without adding the this compound internal standard. The concentration range should cover the expected range of the study samples.
-
Prepare IS-Only Sample: Prepare a sample containing only the this compound internal standard in the blank matrix at the concentration used in the analytical method.
-
LC-MS/MS Analysis:
-
Inject the IS-only sample and measure the peak area for the this compound transition. This is the "True IS Response."
-
Inject the analyte-only samples (calibration standards) and measure the peak area in the MRM channel for this compound. This is the "Apparent IS Response from Analyte."
-
-
Calculate Percent Cross-Signal Contribution:
-
For each concentration of Ramiprilat, calculate the percentage of cross-signal contribution using the following formula:
% Contribution = (Apparent IS Response from Analyte / True IS Response) * 100
-
Acceptance Criteria: The contribution of the analyte to the internal standard signal should be minimal, typically less than 5% at the Upper Limit of Quantification (ULOQ).
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Ramiprilat and this compound Analysis
| Parameter | Ramiprilat | This compound | Reference |
| Precursor Ion (m/z) | 417.2 | 422.3 | |
| Product Ion (m/z) | 234.1 | 239.1 | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | |
| Internal Standard | - | This compound |
Note: These are example values and should be optimized for the specific instrument and method.
Table 2: Illustrative Impact of Isotopic Cross-Talk on Quantification
| Ramiprilat Concentration (ng/mL) | True IS Response (Area Counts) | Apparent IS Response from Analyte (Area Counts) | % Cross-Signal Contribution | Observed Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Bias |
| 1 | 100,000 | 100 | 0.1% | 0.010 | 1.0 | 0.0% |
| 100 | 100,000 | 1,000 | 1.0% | 1.010 | 101.0 | +1.0% |
| 1000 | 100,000 | 10,000 | 10.0% | 11.000 | 1100.0 | +10.0% |
This table provides a hypothetical example to illustrate how increasing cross-signal contribution at higher analyte concentrations can lead to a positive bias in the calculated results.
Visualizations
Caption: Workflow for identifying and mitigating isotopic cross-talk.
Caption: Factors contributing to isotopic cross-talk.
References
Enhancing the limit of quantification for Ramiprilat in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ramiprilat in biological samples. Our goal is to help you enhance the limit of quantification (LOQ) and ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of Ramiprilat in biological samples?
A1: The most prevalent and sensitive technique for Ramiprilat quantification in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2][3]. This method offers high selectivity and sensitivity, which are crucial for detecting the low concentrations of Ramiprilat often found in clinical and preclinical studies[2].
Q2: What are the typical LOQ values achieved for Ramiprilat in human plasma?
A2: Reported LOQ values for Ramiprilat in human plasma typically range from 0.1 ng/mL to 1.08 ng/mL. The achievable LOQ depends on the sample preparation technique, the sensitivity of the LC-MS/MS instrument, and the specific validation parameters of the method[4]. For instance, one method achieved an LOQ of 1.08 ng/mL using protein precipitation for sample preparation, while another reported an LOQ of 0.1 ng/mL.
Q3: How can I minimize matrix effects when analyzing Ramiprilat?
A3: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalysis. To minimize them:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove interfering components.
-
Chromatographic Separation: Ensure good chromatographic separation of Ramiprilat from endogenous plasma components. A poor retention of the analyte on the column can lead to significant matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as ramipril-d5, is highly recommended to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative to reduce matrix effects in some cases.
Q4: What are the critical stability considerations for Ramiprilat in biological samples?
A4: Ramiprilat and its parent drug, Ramipril (B1678797), can be unstable under certain conditions. It is crucial to evaluate:
-
Freeze-Thaw Stability: Assess the stability of the analytes after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine how long the samples can remain at room temperature without significant degradation.
-
Long-Term Stability: Evaluate the stability of the analytes when stored at -80°C for an extended period.
-
Autosampler Stability: Check for degradation in the processed samples while they are in the autosampler.
-
Metabolite Interconversion: Be aware of the potential for back-conversion of labile metabolites, such as ramipril acyl glucuronide, to Ramipril, which could lead to an overestimation of the parent drug. Processing samples at low temperatures (e.g., 4°C) can help minimize this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Limit of Quantification (LOQ) | 1. Inefficient sample extraction and cleanup.2. Suboptimal mass spectrometer settings.3. Poor chromatographic peak shape.4. Significant matrix effects. | 1. Optimize the extraction method. Consider switching from protein precipitation to SPE or LLE for cleaner extracts.2. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) specifically for Ramiprilat.3. Adjust the mobile phase composition and gradient to improve peak symmetry and reduce tailing.4. Implement strategies to mitigate matrix effects as described in the FAQs. |
| Poor Reproducibility/Precision | 1. Inconsistent sample preparation.2. Variability in the biological matrix between samples.3. Instability of the analyte during processing or storage.4. Improper selection or use of an internal standard. | 1. Standardize and automate the sample preparation workflow where possible.2. Use a suitable internal standard, preferably a stable isotope-labeled one, to account for matrix variability.3. Perform thorough stability testing under various conditions to ensure analyte integrity.4. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery. |
| Signal Suppression or Enhancement | 1. Co-elution of endogenous matrix components.2. Ion source contamination. | 1. Improve chromatographic resolution to separate Ramiprilat from interfering compounds.2. Utilize a divert valve to direct the early and late eluting matrix components to waste instead of the mass spectrometer.3. Regularly clean the ion source of the mass spectrometer. |
| Inaccurate Quantification | 1. In-source conversion of metabolites.2. Improper calibration curve preparation.3. Degradation of stock or working solutions. | 1. Optimize the declustering potential (DP) on the mass spectrometer to minimize in-source fragmentation of labile metabolites.2. Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effect.3. Regularly check the stability and purity of stock and working solutions. |
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for Ramiprilat Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation | LLE with Ethyl Acetate | Not specified |
| Chromatography | Chromolith speed rod RP 18e | UPLC-QTOF-MS | Not specified |
| Internal Standard | Enalaprilat | Diazepam-D5 | Not specified |
| Linearity Range | 1.08 - 107.56 ng/mL | 0.5 - 25 ng/mL | 0.1 - 20 ng/mL |
| LOQ | 1.08 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Recovery | 82.02% - 87.05% | 65.3% - 97.3% | Not specified |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation Method
This protocol is a rapid and straightforward method for sample preparation.
-
Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., Enalaprilat).
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.
-
Precipitation: Add 1 mL of a precipitation solution (e.g., a mixture of acetonitrile, methanol (B129727), and 0.2% trifluoroacetic acid) to each sample.
-
Vortexing: Vortex the samples for 10 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean injection vial.
-
Injection: Inject a specific volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE provides a cleaner extract compared to protein precipitation, which can help in enhancing the LOQ.
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.
-
Sample Loading: Load the plasma sample (to which the internal standard has been added) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Ramiprilat and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General workflow for the bioanalysis of Ramiprilat.
Caption: Troubleshooting logic for improving the LOQ of Ramiprilat.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
Assessing the purity and potential interferences of Ramiprilat-d5
Technical Support Center: Ramiprilat-d5
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the purity and managing potential interferences during the analytical use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled form of Ramiprilat (B1678798), the active metabolite of the ACE inhibitor Ramipril (B1678797). Its primary application is as an internal standard for the quantification of Ramiprilat in biological matrices, such as human plasma, using hyphenated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The stable heavy isotopes incorporated into the molecule allow it to be distinguished from the unlabeled analyte by mass spectrometry, ensuring accurate quantification.
Q2: What are the typical purity specifications for this compound?
A2: Commercial suppliers of this compound provide a Certificate of Analysis (CoA) that details the purity of the specific lot.[2][3][4] While exact specifications can vary by manufacturer, HPLC is a common technique used to assess purity.[4][5] For use as an internal standard, high chemical and isotopic purity is essential to ensure analytical accuracy. Users should always refer to the manufacturer's CoA for lot-specific purity data.
Q3: What are the major potential interferences when using this compound for the analysis of Ramiprilat?
A3: The most significant potential interferences arise from metabolites of Ramipril, particularly glucuronide conjugates.[6][7] These metabolites can be unstable and may convert back to the parent drug (Ramipril) or its active metabolite (Ramiprilat) in vitro, leading to an overestimation of the analyte concentration.[6][8] Additionally, improper sample handling and storage can lead to the formation of degradation products, such as the diketopiperazine derivative of Ramipril (Impurity D), which could potentially interfere with the analysis.[9][10][11]
Q4: How can I be sure my analytical method is free from interferences?
A4: Method validation is crucial. This involves assessing selectivity by analyzing multiple batches of blank matrix (e.g., plasma from different sources) to check for endogenous interferences.[12][13] It is also important to investigate the potential for back-conversion of glucuronide metabolites.[6][8] Stability testing of the analyte in the biological matrix under various storage and handling conditions is also recommended to ensure that degradation products are not interfering with quantification.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or Irreproducible Quantification of Ramiprilat
If you are experiencing variability in your results, consider the following troubleshooting steps. This workflow can help you systematically identify the source of the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ramiprilat D5 | CAS No- 1356837-92-7 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. clearsynth.com [clearsynth.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Interference from a glucuronide metabolite in the determination of ramipril and ramiprilat in human plasma and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 10. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Guide to the Linearity of Calibration Curves in Ramiprilat Analysis
For researchers, scientists, and drug development professionals, establishing a reliable and linear calibration curve is a cornerstone of accurate bioanalysis. This guide provides a comparative assessment of the linearity of calibration curves for the analysis of Ramiprilat (B1678798), the active metabolite of Ramipril (B1678797), using various analytical techniques. The data presented is compiled from peer-reviewed studies and offers insights into the performance of different methodologies.
Linearity of Calibration Curves: A Head-to-Head Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve and is indicated by the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.
The following tables summarize the linearity data for Ramiprilat analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Spectrophotometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and specific technique widely employed for the bioanalysis of drugs and their metabolites.
| Linear Range (ng/mL) | Coefficient of Determination (R²) | Regression Equation | Reference |
| 1.0 - 100 | Not explicitly stated, but confirmed | Not provided | [1] |
| 1.08 - 107.56 | ≥ 0.98 | y = mx + b | [2][3] |
| 0.25 - 100 | Not explicitly stated, but confirmed | Not provided | [4] |
| 0.50 - 80 | 0.9970 | Y = 23.09X – 0.3482 | [5] |
| 0.2 - 80 | Not explicitly stated, but confirmed | Not provided | [6] |
| 2 - 170 | > 0.99 | Not provided | [7] |
High-Performance Liquid Chromatography (HPLC-UV) Methods
HPLC with UV detection is a robust and commonly used technique in pharmaceutical analysis.
| Linear Range (µg/mL) | Coefficient of Determination (R²) | Regression Equation | Reference |
| 0.25 - 7.5 | Not explicitly stated, but linear | Not provided | [8] |
| 3.5 - 6.5 | 0.9963 | Not provided | [9] |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of Ramipril.
| Method | Linear Range (µg/mL) | Coefficient of Determination (R²) | Regression Equation | Reference |
| Bromphenol Blue (BPB) | 1.99 - 5.96 | Not provided | Not provided | [10][11] |
| Cresol Red (CR) | 0.42 - 5.44 | Not provided | Not provided | [10][11] |
| Zero Order Derivative | 3 - 30 | 0.994 | Y = 0.0365x | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the LC-MS/MS and HPLC-UV analysis of Ramiprilat.
LC-MS/MS Method for Ramiprilat in Human Serum[1][4]
-
Sample Preparation: A simple and fast protein precipitation method is often employed.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Internal Standard: Enalapril is commonly used as an internal standard.[4]
HPLC-UV Method for Ramipril in Pharmaceutical Preparations[8]
-
Chromatographic Separation:
-
Column: Ace C18 column (5 µm, 250×4.6 mm i.d.).[8]
-
Mobile Phase: 20 mM phosphate (B84403) buffer (pH 2.5) containing 0.1% trifluoroacetic acid (TFA) - acetonitrile (B52724) (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
-
UV Detection:
-
Wavelength: 208 nm.[8]
-
-
Analysis Time: The analysis can be completed in less than 5 minutes.[8]
Experimental Workflow for Calibration Curve Assessment
The following diagram illustrates the logical workflow for assessing the linearity of a calibration curve in a bioanalytical method.
Caption: Workflow for assessing calibration curve linearity.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two masterful alternative spectrophotometric methods for the determination of ramipril in tablets | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijcpa.in [ijcpa.in]
A Comparative Guide to Internal Standards for ACE Inhibitor Analysis: Ramiprilat-d5 versus Enalaprilat
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Angiotensin-Converting Enzyme (ACE) inhibitors, the selection of an appropriate internal standard (IS) is a critical step in ensuring the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of two commonly considered internal standards: Ramiprilat-d5 and Enalaprilat.
The ideal internal standard should closely mimic the analyte's physicochemical properties, extraction recovery, and ionization response in mass spectrometry. Stable isotope-labeled (SIL) internal standards, such as this compound for the analysis of ramipril (B1678797) and its active metabolite ramiprilat (B1678798), are often considered the gold standard. Structural analogs, like enalaprilat, can also serve as effective internal standards, particularly when a SIL version of the analyte is unavailable or cost-prohibitive. This guide presents a compilation of performance data and experimental protocols from various validated LC-MS/MS methods to aid in the selection process.
Performance Data Comparison
The following tables summarize the quantitative performance data of this compound and Enalaprilat from published bioanalytical methods.
Table 1: Performance Characteristics of this compound as an Internal Standard for Ramipril/Ramiprilat Analysis
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.2 - 80 ng/mL for ramipril |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (CV%) | Intra-day: ≤ 5.2%; Inter-day: ≤ 5.0% (at LLOQ) |
| Accuracy (% Recovery) | Mean recovery of 97.72% for Ramipril-d5 |
| Matrix Effect | No significant matrix effect observed |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL for ramipril |
Table 2: Performance Characteristics of Enalaprilat as an Internal Standard for Lisinopril (B193118) Analysis
| Validation Parameter | Performance Characteristic |
| Linearity Range | 2.5 - 320 ng/mL for lisinopril |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated with a linear range |
| Precision (RSD%) | Intra-day: < 8.8%; Inter-day: < 10.3% |
| Accuracy (% Recovery) | 94.4 - 98.2% |
| Extraction Efficiency | Approximately 80% |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL for lisinopril |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods. Below are representative experimental protocols for methods utilizing this compound and Enalaprilat as internal standards.
Protocol 1: LC-MS/MS Method for Ramipril and Ramiprilat using Ramipril-d5 as Internal Standard
This protocol is based on a method developed for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add the internal standard solution (Ramipril-d5).
-
Perform solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Luna C18 (2) 100A (150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) (85:15, v/v).[1]
-
Flow Rate: Isocratic elution.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
MRM Transitions:
Protocol 2: LC-MS/MS Method for Lisinopril using Enalaprilat as Internal Standard
This protocol describes a validated method for the determination of lisinopril in human plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
To 1.0 mL of human plasma, add the internal standard solution (Enalaprilat).
-
Add methanol to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Liquid Chromatography system.
-
Column: Thermo Hypersil-HyPURITY C18 reversed-phase column (150 × 2.1 mm i.d., 5 µm).
-
Mobile Phase: Formic acid solution (pH 2.9) – methanol – acetonitrile (B52724) (58:25:17, v/v).
-
Flow Rate: Isocratic elution.
-
Injection Volume: Not specified.
-
MS System: Single quadrupole mass spectrometer with an electrospray ionization interface.
-
Ionization Mode: Positive Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Lisinopril: Specific m/z
-
Enalaprilat (IS): Specific m/z
-
Mandatory Visualizations
To further elucidate the context of ACE inhibitor analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) Pathway and the site of action for ACE inhibitors.
Caption: A generalized experimental workflow for the quantification of ACE inhibitors in plasma using an internal standard with LC-MS/MS.
References
Navigating the Analytical Maze: A Comparative Guide to Ramiprilat Quantification
A deep dive into the inter-laboratory variability and analytical methodologies for the quantification of Ramiprilat (B1678798), the active metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Ramipril (B1678797).
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of drug metabolites is paramount. This guide provides a comparative analysis of published data on the quantification of Ramiprilat, shedding light on the potential for inter-laboratory variability. By presenting a synopsis of various validated analytical methods, this document aims to offer a comprehensive resource for establishing robust and reliable bioanalytical assays.
Unraveling the Variability: A Tale of Two Laboratories (and more)
Table 1: Comparative Analysis of LC-MS/MS Method Validation Parameters for Ramiprilat Quantification in Human Plasma/Serum
| Parameter | Study 1 | Study 2[1] | Study 3[2] | Study 4[3] |
| Linearity Range (ng/mL) | 0.25 - 100 | 0.2 - 80 | 0.25 - 100 | 1.08 - 107.56 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 0.2 | 0.25 | 1.08 |
| Intra-day Precision (%RSD) | 4.3 - 4.6 | < 8% | 4.4 - 6.7 | 2.29 - 7.11 |
| Inter-day Precision (%RSD) | 3.5 - 4.7 | < 8% | 3.5 - 4.7 | N/A |
| Accuracy/Recovery (%) | 81.0 - 98.2 | N/A | 81.0 - 98.2 | 82.02 - 87.05 |
N/A: Not explicitly reported in the cited abstract. %RSD: Percent Relative Standard Deviation
Table 2: Summary of a Validated LC-MS/MS Method for Ramiprilat Quantification[4]
| Parameter | Reported Value |
| Linearity Range (ng/mL) | 1 - 100 |
| Limit of Detection (LOD) (ng/mL) | Calculated from 1-12.5 ng/mL range |
| Limit of Quantification (LOQ) (ng/mL) | Calculated from 1-12.5 ng/mL range |
| Matrix Effect (%) | 93 - 94 (suppression) |
| Recovery | Good (for protein precipitation) |
The data highlights that while most modern LC-MS/MS methods achieve excellent sensitivity (LLOQs in the sub-ng/mL range) and precision (RSD < 15%), there are still subtle differences in linear ranges, recovery rates, and matrix effects. These variations can arise from differences in sample preparation techniques, chromatographic conditions, mass spectrometer tuning, and the specific internal standards used.
The Path to Precision: Experimental Protocols
A standardized and meticulously followed protocol is the cornerstone of minimizing variability. Below is a generalized experimental protocol for the quantification of Ramiprilat in human plasma, based on common practices reported in the literature.[1]
A Generic Bioanalytical Workflow for Ramiprilat Quantification
Caption: A typical experimental workflow for Ramiprilat quantification.
Detailed Methodologies:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 100 µL) with an internal standard (e.g., a stable isotope-labeled Ramiprilat or a structurally similar compound like Enalaprilat).
-
Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724).
-
Vortex the mixture for approximately 1 minute, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reverse-phase C18 column for chromatographic separation. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for Ramiprilat and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
The Bigger Picture: Ramiprilat's Mechanism of Action
Understanding the biological context of Ramiprilat is crucial for interpreting bioanalytical data. Ramipril is a prodrug that is hydrolyzed in the liver to its active form, Ramiprilat. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin (B550075) levels, which also contributes to vasodilation.
Signaling Pathway of Ramiprilat's Action
Caption: Mechanism of action of Ramiprilat in the RAAS.
References
- 1. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
